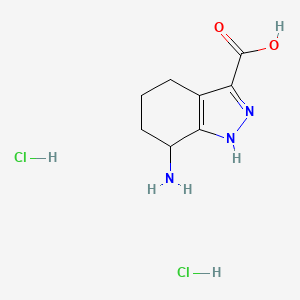
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methylamine, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in ethanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives, while substitution reactions can produce a variety of substituted indazoles.
Scientific Research Applications
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Uniqueness
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its amino and carboxylic acid groups contribute to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
7-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13;;/h5H,1-3,9H2,(H,10,11)(H,12,13);2*1H |
InChI Key |
DYPDGAWOLWJOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=NN2)C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


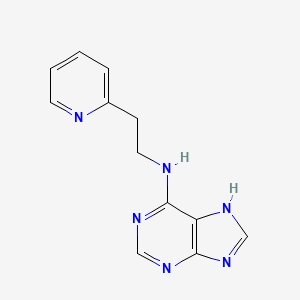

![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)


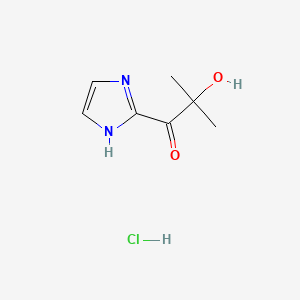
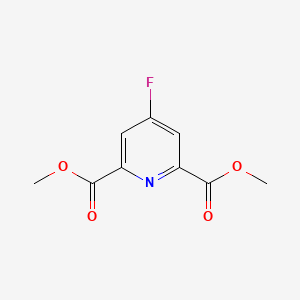
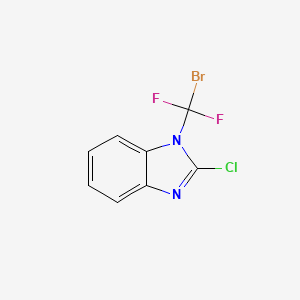

![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)

